molecular formula C18H16N2O4S2 B2488798 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide CAS No. 2034567-16-1

1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide

Cat. No.: B2488798
CAS No.: 2034567-16-1
M. Wt: 388.46
InChI Key: ABKOBNQUCXBEBS-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide depends on its application:

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

The uniqueness of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide lies in its combination of three different heterocyclic rings, which may confer unique electronic and biological properties.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The compound's structure can be broken down into key components:

  • Benzoxazole moiety : Known for its biological activity.
  • Furan and thiophene substituents : These heterocycles contribute to the compound's unique properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole and benzimidazole have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli (MIC 25 μM) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
Benzothiazole derivativeStaphylococcus aureus6.12
Benzimidazole derivativeEscherichia coli25
1-(1,2-benzoxazol-3-yl)TBDTBD

Antitumor Activity

The antitumor potential of related compounds has been extensively studied. Compounds similar to the target molecule have shown promising results in inhibiting cancer cell proliferation. For example, certain substituted benzothiazole derivatives demonstrated high antiproliferative activity in both 2D and 3D cell culture assays .

Case Study: Antitumor Efficacy
In a comparative study, various derivatives were tested on lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with nitro or chloro substitutions exhibited selective activity against these cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Table 2: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Nitro-substituted benzothiazoleHCC8279.48
Chloro-substituted benzimidazoleNCI-H358TBD

The mechanism by which these compounds exert their biological effects often involves interaction with DNA. Studies have shown that they can bind within the minor groove of AT-DNA, influencing cellular processes such as replication and transcription . This binding affinity is crucial for their antitumor activity.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos indicated that certain derivatives possess acceptable toxicity levels while maintaining high efficacy against target organisms . Further studies are necessary to fully elucidate the safety profile of this compound.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,12-16-15-3-1-2-4-17(15)24-20-16)19-9-7-14-5-6-18(25-14)13-8-10-23-11-13/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOBNQUCXBEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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